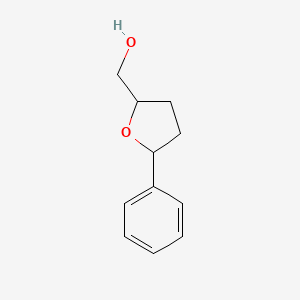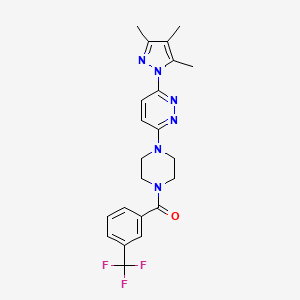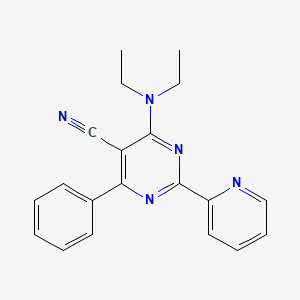![molecular formula C13H12N2OS B2835868 N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide CAS No. 2411252-50-9](/img/structure/B2835868.png)
N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide”, often involves the Van Leusen [3+2] cycloaddition reaction . This reaction uses tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as substrates . The reaction is operationally simple, uses easily available starting materials, and can accommodate a broad range of substrates . Other methods for synthesizing pyrrole compounds include the Knorr pyrrole synthesis, Paal-Knorr pyrrole synthesis, Hantzsch pyrrole synthesis, Barton-Zard reaction, and Piloty–Robinson pyrrole synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring attached to a thiophene ring via a methylene bridge. The molecule also contains a but-2-ynamide group attached to the methylene bridge.Applications De Recherche Scientifique
Polymer Solar Cells and Organic Electronics
- Electron Transport Layer for Polymer Solar Cells : A novel n-type conjugated polyelectrolyte (n-CPE) was synthesized, demonstrating high conductivity and electron mobility, suitable as an electron transport layer in inverted polymer solar cells, thus enhancing power conversion efficiency (Hu et al., 2015).
- Structural and Optical Properties of Composite Polymer/Fullerene Films : Research into the structural properties of thin poly(3-hexylthiophene-2,5-diyl)/[6,6]-phenyl C61 butyric acid methyl ester (P3HT/PCBM) films, widely used in plastic solar cells, found a direct relation between the efficiency of solar cells and the crystallinity of P3HT, underlining the importance of material structure in device performance (Erb et al., 2005).
Synthesis and Characterization of Conducting Polymers
- Conducting Polymer and Its Electrochromic Device : A new soluble conducting polymer was synthesized and characterized, displaying potential for use in electrochromic devices due to its significant switching ability, highlighting the relevance of synthetic chemistry in developing materials for electronic applications (Variş et al., 2006).
- Functionalized Allenamides from Ynamides by Enolate Claisen Rearrangement : The Claisen rearrangement of N-Boc glycinates derived from ynamido-alcohols offers a route to highly functionalized allenamides, demonstrating the synthetic versatility of ynamide compounds in preparing precursors for further chemical synthesis (Brioche et al., 2013).
Advanced Materials for Solar Energy Conversion
- Structural Motif of Nanoparticulate Organic Photovoltaic Devices : The study of structural motifs in P3HT:PCBM nanoparticulate organic photovoltaic devices, processed from water-dispersed materials, offers insights into how nanoparticle morphology can influence the function of solar devices, crucial for the development of solvent-free processing techniques (Ulum et al., 2013).
Heterocyclic Chemistry and Cycloaddition Reactions
- Ynamides in Cycloadditions for Heterocyclic Chemistry : Demonstrating the unexplored chemical reaction space, ynamides have been utilized as neutral three-atom components in thermally induced intramolecular (3+2) cycloaddition reactions with alkynes to yield functionalized pyrroles, opening new avenues in synthetic and heterocyclic chemistry (Campeau et al., 2021).
Orientations Futures
The future directions for research on “N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrrole derivatives, these compounds could potentially be developed into new drugs for treating various diseases .
Propriétés
IUPAC Name |
N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-2-5-12(16)14-10-11-6-9-17-13(11)15-7-3-4-8-15/h3-4,6-9H,10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNXOUBCYLCDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(SC=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2835788.png)

![4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2835790.png)

![2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole](/img/structure/B2835796.png)
![2-Chloro-1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B2835797.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2835799.png)



![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2835808.png)
